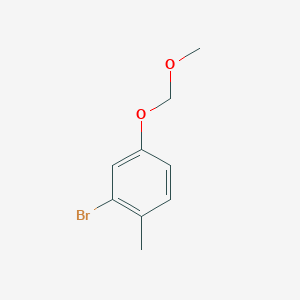

2-Bromo-4-(methoxymethoxy)-1-methyl-benzene

Description

Contextualization of Aryl Bromides and Aryl Ethers as Strategic Intermediates

Aryl bromides and aryl ethers are fundamental classes of compounds that serve as crucial intermediates in a vast array of chemical transformations. Their strategic importance is rooted in their reactivity and prevalence in pharmacologically active molecules and functional materials. google.comgoogle.com

Aryl Bromides: These compounds are highly valued as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. wikipedia.org The carbon-bromine bond offers a favorable balance of reactivity and stability, making it an ideal "handle" for forming new carbon-carbon and carbon-heteroatom bonds. acs.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, frequently employ aryl bromides to construct complex molecular frameworks from simpler precursors. rsc.orgnbinno.comacs.org The reliability and broad functional group tolerance of these reactions have made aryl bromides indispensable in modern synthetic chemistry.

Aryl Ethers: The aryl ether linkage is a common structural motif found in numerous natural products and pharmaceuticals. google.comfiveable.me Consequently, methods for their synthesis are of great interest. While traditional methods like the Williamson ether synthesis exist, modern organic synthesis often relies on cross-coupling strategies to form the aryl-oxygen bond, typically by reacting an alcohol or phenol (B47542) with an activated aryl partner, such as an aryl halide. google.comfiveable.mersc.org Aryl ethers themselves can serve as stable intermediates, with the ether linkage being robust under many reaction conditions while still allowing for transformations elsewhere in the molecule. fiveable.me

Significance of Methoxymethyl (MOM) Ethers as Protecting Groups in Complex Chemical Transformations

In the synthesis of complex organic molecules that contain multiple functional groups, it is often necessary to temporarily mask the reactivity of one group while a transformation is performed on another. This masking is achieved through the use of "protecting groups." The methoxymethyl (MOM) ether is one of the most widely used protecting groups for hydroxyl (-OH) functions in both alcohols and phenols. adichemistry.comwikipedia.orgresearchgate.net

The utility of the MOM group stems from several key properties:

Ease of Introduction: It can be readily introduced under mild conditions, for example, by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. adichemistry.comwikipedia.org

Stability: The MOM ether is stable across a wide range of reaction conditions, including strongly basic media, exposure to many oxidizing and reducing agents, and various nucleophiles. adichemistry.comresearchgate.net This stability allows for a broad scope of chemical manipulations to be carried out on other parts of the molecule without affecting the protected hydroxyl group.

Selective Cleavage: Despite its stability, the MOM group can be selectively removed (deprotected) under acidic conditions to regenerate the original hydroxyl group. adichemistry.comoup.comacs.org This is typically achieved through acid hydrolysis. adichemistry.com

This ability to be selectively introduced and removed makes the MOM group an essential tool for chemists, enabling the synthesis of complex molecules by preventing unwanted side reactions. oup.com

| Feature | Description |

| Protected Group | Hydroxyl (-OH) of alcohols and phenols |

| Formation Reagents | Chloromethyl methyl ether (MOMCl) and base; Dimethoxymethane (B151124) and acid catalyst adichemistry.comwikipedia.orgacs.org |

| Stability | Stable to bases, nucleophiles, oxidizing and reducing agents, and weakly acidic media (pH 4-12) adichemistry.comresearchgate.net |

| Cleavage Conditions | Acid hydrolysis (e.g., HCl in methanol) or various Lewis acids adichemistry.comoup.comacs.orgnih.gov |

Overview of the Research Landscape Surrounding Substituted Benzene (B151609) Derivatives

Substituted benzene derivatives are arguably the most ubiquitous structural motifs in medicinal chemistry, agrochemicals, and materials science. sciencedaily.comresearchgate.net The benzene ring provides a rigid and planar scaffold upon which functional groups can be installed in well-defined spatial relationships. The nature and position of these substituents profoundly influence the molecule's physical, chemical, and biological properties. aip.org

The research landscape in this area is vast and dynamic, with several key areas of focus:

Novel Synthetic Methodologies: A major thrust of research is the development of new and efficient methods for synthesizing polysubstituted benzenes. sciencedaily.com Chemists are constantly seeking reactions that allow for the controlled and programmed installation of multiple, different substituents onto a benzene ring, a task that remains a significant synthetic challenge. sciencedaily.com

Medicinal Chemistry: In drug discovery, the exploration of different substitution patterns on a benzene core is a routine strategy for optimizing a compound's potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). nih.gov Analysis of FDA-approved drugs shows that a few specific substitution patterns (e.g., 1,2-, 1,4-, and 1,2,4-) are particularly prevalent, which reflects the historical and current accessibility of these patterns through established synthetic routes. acs.org

Materials Science: Substituted benzenes are fundamental building blocks for organic electronic materials, polymers, and liquid crystals. sciencedaily.com Research in this area focuses on designing and synthesizing molecules with specific electronic and photophysical properties by tuning the substitution pattern on the aromatic ring.

Scope and Objectives of Research on 2-Bromo-4-(methoxymethoxy)-1-methyl-benzene

The compound this compound is not typically an end product but rather a highly strategic synthetic intermediate. Research involving this molecule is focused on its use as a versatile building block for the synthesis of more complex, polysubstituted aromatic compounds. The specific arrangement of its three functional groups dictates its utility and research objectives.

The primary objectives for using this compound in synthesis are:

Orthogonal Functionalization: The molecule is designed for selective, stepwise reactions. The aryl bromide at the C2 position can be used for a cross-coupling reaction, while the MOM-protected phenol at C4 remains unreactive. This allows for the introduction of a wide variety of substituents at the C2 position.

Sequential Elaboration: Following the modification at the C2 position, the MOM protecting group at C4 can be selectively removed to unveil a free phenol. This newly exposed hydroxyl group can then undergo a second set of reactions, such as etherification or esterification, to introduce a different functional group at the C4 position.

Directed Synthesis: The methyl group at C1, along with the other substituents, provides specific steric and electronic biases. This inherent structure can be used to influence the regioselectivity of further reactions or to fine-tune the properties of the final target molecule.

In essence, this compound provides a pre-organized scaffold that enables a controlled, multi-step synthetic sequence. Its value lies in its capacity to act as a linchpin in synthetic routes leading to complex pharmaceutical or material science targets that require a specific 1,2,4-trisubstituted benzene core.

| Functional Group | Position | Synthetic Role |

| Bromo | C2 | Handle for cross-coupling reactions (e.g., Suzuki, Heck) |

| Methoxymethyl (MOM) ether | C4 | Protected hydroxyl group, allowing for sequential functionalization |

| Methyl | C1 | Provides steric and electronic influence; part of the core structure |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(methoxymethoxy)-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-7-3-4-8(5-9(7)10)12-6-11-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUKHLZDZKLPEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCOC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Disconnections for 2 Bromo 4 Methoxymethoxy 1 Methyl Benzene

Identification of Key Synthons and Disconnection Points

Retrosynthetic analysis begins by deconstructing the target molecule into simpler precursors. For 2-Bromo-4-(methoxymethoxy)-1-methyl-benzene, two primary disconnection points are identified based on the nature of the substituents and the bonds connecting them to the aromatic ring.

Disconnection I: The Methoxymethyl (MOM) Ether Linkage

The methoxymethyl ether group (-OCH₂OCH₃) is recognized as an acetal (B89532), commonly employed as a protecting group for hydroxyl functionalities. google.comwikipedia.org Its C-O bond is a logical point for disconnection. This functional group interconversion (FGI) leads to a phenol (B47542) precursor.

Target Molecule: this compound

Disconnection: C-O bond of the ether.

Precursor: 2-Bromo-4-hydroxy-1-methyl-benzene (also known as 2-bromo-4-methylphenol). guidechem.com

This disconnection simplifies the target molecule by removing the protecting group, revealing a key intermediate. In the forward synthesis, this step corresponds to the protection of a phenolic hydroxyl group. This is typically achieved by reacting the phenol with a methoxymethylating agent. While chloromethyl methyl ether (MOMCl) has been traditionally used, its carcinogenic nature has led to the development of safer alternatives like dimethoxymethane (B151124) in the presence of an acid catalyst or methoxymethyl acetate. google.comoocities.orgacs.org

Disconnection II: The Carbon-Bromine Bond

The bromine atom on the aromatic ring is introduced via an electrophilic aromatic substitution (EAS) reaction. fiveable.me Therefore, the C-Br bond is another strategic disconnection point.

Precursor: 2-Bromo-4-hydroxy-1-methyl-benzene

Disconnection: C-Br bond.

Precursor: 4-hydroxy-1-methylbenzene (p-cresol).

This disconnection leads to a readily available starting material, p-cresol (B1678582). The forward reaction is the electrophilic bromination of p-cresol. patsnap.comgoogle.com The regiochemical outcome of this reaction is critical and is governed by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups already present on the ring. Both are activating, ortho-, para-directing groups, with the hydroxyl group being significantly more powerful. This ensures high selectivity for the introduction of bromine at the position ortho to the hydroxyl group, yielding the desired 2-bromo-4-methylphenol (B149215) intermediate. google.comquickcompany.in

Based on this analysis, a plausible synthetic route is established:

Bromination: Electrophilic bromination of p-cresol to selectively form 2-bromo-4-methylphenol.

Protection: Conversion of the hydroxyl group of 2-bromo-4-methylphenol into a methoxymethyl (MOM) ether to yield the final product.

Considerations for Regioselectivity in Aromatic Substitution Reactions

Regioselectivity refers to the preference for an incoming reagent to attack one position on a molecule over other possible positions. In electrophilic aromatic substitution (EAS), the regioselectivity is determined by the substituents already attached to the benzene (B151609) ring. wikipedia.org These substituents influence the reaction rate and the position of the new substituent. fiveable.melumenlearning.com

The outcome of an EAS reaction is dictated by the stability of the carbocation intermediate, known as the arenium ion or sigma complex, which is formed during the rate-determining step. fiveable.me

Electron-Donating Groups (EDGs): Groups that donate electron density to the aromatic ring stabilize the positively charged arenium ion. This stabilization is most effective when the electrophile attacks the ortho or para positions, as resonance structures can be drawn that place the positive charge on the carbon atom bearing the EDG, allowing for direct delocalization. libretexts.org This lowers the activation energy for the ortho/para pathways, making them faster than the meta pathway.

Electron-Withdrawing Groups (EWGs): Groups that withdraw electron density from the ring destabilize the arenium ion. This destabilization is particularly pronounced for ortho and para attacks, where a resonance contributor places the positive charge adjacent to the electron-withdrawing substituent. libretexts.org Consequently, the meta pathway, which avoids this direct destabilization, becomes the favored, albeit slower, route.

In the planned synthesis of the target molecule, the bromination of p-cresol is a key regioselective step. The ring has two substituents: a hydroxyl group (-OH) and a methyl group (-CH₃). Both are electron-donating groups and therefore direct incoming electrophiles to the ortho and para positions. The hydroxyl group, however, is a much stronger activating group than the methyl group due to its ability to donate a lone pair of electrons through resonance. This powerful directing effect ensures that bromination occurs almost exclusively at one of the positions ortho to the -OH group. Since the para position is already occupied by the methyl group, the bromine atom is directed to the C-2 position.

Strategies for Ortho-, Meta-, and Para-Directing Group Integration

The successful synthesis of substituted aromatic compounds relies on a strategic integration of directing groups to control the sequence of substitution reactions. Substituents are broadly classified based on their influence on the position of subsequent substitutions. wikipedia.orgchemistrytalk.org

Meta-Directing Groups: These groups direct incoming electrophiles to the position meta to themselves. All meta-directors are deactivating groups (e.g., -NO₂, -CN, -SO₃H, -C(O)R). libretexts.org

The synthesis of this compound is an excellent case study. The starting material, p-cresol, possesses two ortho-, para-directing groups. The relative power of these groups dictates the outcome of the bromination. The strongly activating hydroxyl group overrides the weakly activating methyl group, ensuring the desired regiochemistry.

An alternative synthetic strategy could involve protecting the hydroxyl group first and then performing the bromination. The methoxymethyl ether (-OCH₂OCH₃) group is also a strong activating, ortho-, para-director. Therefore, bromination of 4-(methoxymethoxy)-1-methyl-benzene would also be expected to yield the desired 2-bromo product, as the MOM ether group would direct the incoming bromine to its ortho position. The choice between these two routes may depend on factors like reaction yields, ease of purification, and stability of intermediates.

The following table summarizes the directing effects of common functional groups in electrophilic aromatic substitution.

| Substituent Group | Classification | Directing Effect |

|---|---|---|

| -NH₂, -NHR, -NR₂ | Strongly Activating | Ortho, Para |

| -OH, -O⁻ | Strongly Activating | Ortho, Para |

| -OR (e.g., -OCH₃, -OCH₂OCH₃) | Strongly Activating | Ortho, Para |

| -R (Alkyl, e.g., -CH₃) | Weakly Activating | Ortho, Para |

| -F, -Cl, -Br, -I | Weakly Deactivating | Ortho, Para |

| -C(O)H, -C(O)R (Aldehydes, Ketones) | Moderately Deactivating | Meta |

| -C(O)OH, -C(O)OR (Acids, Esters) | Moderately Deactivating | Meta |

| -SO₃H (Sulfonic Acid) | Strongly Deactivating | Meta |

| -CN (Cyano) | Strongly Deactivating | Meta |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -NR₃⁺ (Quaternary Ammonium) | Strongly Deactivating | Meta |

Functional Group Interconversion Planning

Functional Group Interconversion (FGI) is a core strategy in organic synthesis where one functional group is converted into another. solubilityofthings.com This is often done to alter the directing effect of a substituent, to unmask a reactive group at the appropriate time, or to achieve the final desired functionality. fiveable.me

In the context of synthesizing this compound, the key FGI is the use of a protecting group. The conversion of the phenol (-OH) to a methoxymethyl ether (-OMOM) is a deliberate FGI. adichemistry.com This strategy is employed to temporarily mask the acidic proton and nucleophilic character of the hydroxyl group, which could interfere with subsequent reaction steps in a more complex synthesis. The MOM ether is stable under a variety of conditions but can be readily removed by acid hydrolysis to regenerate the phenol when needed. wikipedia.org

Beyond protecting groups, FGI is crucial for manipulating the regiochemical control of aromatic substitutions. For example, a nitro group (-NO₂), which is a strong meta-director, can be introduced onto a ring, direct another substituent to the meta position, and then be converted into a different functional group. The reduction of a nitro group to an amine (-NH₂), a strong ortho-, para-director, completely reverses its directing influence.

Similarly, the oxidation of an alkyl side chain (e.g., -CH₃), which is an ortho-, para-director, to a carboxylic acid (-COOH), a meta-director, is another powerful FGI. A particularly versatile set of FGIs for aromatic rings involves the Sandmeyer reaction, where an amino group is converted into a diazonium salt (-N₂⁺), which can then be substituted by a wide range of nucleophiles (-Cl, -Br, -CN, -OH).

The table below presents some common FGIs relevant to aromatic synthesis. compoundchem.com

| Starting Group | Reagent(s) | Product Group | Change in Directing Effect |

|---|---|---|---|

| -NO₂ (Nitro) | H₂, Pd/C or Sn, HCl | -NH₂ (Amine) | Meta → Ortho, Para |

| -CH₃ (Alkyl) | KMnO₄, heat | -COOH (Carboxylic Acid) | Ortho, Para → Meta |

| -C(O)R (Ketone) | Zn(Hg), HCl (Clemmensen) | -CH₂R (Alkyl) | Meta → Ortho, Para |

| -NH₂ (Amine) | 1. NaNO₂, HCl; 2. CuBr | -Br (Bromo) | Ortho, Para → Ortho, Para (deactivating) |

| -NH₂ (Amine) | 1. NaNO₂, HCl; 2. CuCN | -CN (Cyano) | Ortho, Para → Meta |

| -OH (Phenol) | MOMCl, base or CH₂(OCH₃)₂, H⁺ | -OCH₂OCH₃ (MOM Ether) | No change (both o,p-directing) |

| -OCH₂OCH₃ (MOM Ether) | HCl (aq) | -OH (Phenol) | No change (both o,p-directing) |

By carefully planning the sequence of electrophilic substitutions and functional group interconversions, organic chemists can construct a vast array of specifically substituted aromatic molecules.

Advanced Synthetic Methodologies for 2 Bromo 4 Methoxymethoxy 1 Methyl Benzene

Synthesis of Halogenated Aromatic Precursors

The introduction of a bromine atom onto the aromatic ring is a critical step, which can be accomplished through several advanced methodologies. The choice of strategy often depends on the desired regioselectivity and the nature of the starting materials.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic substitution is a foundational method for preparing aryl bromides, which are valuable intermediates in organic synthesis. nih.gov For a precursor like 4-(methoxymethoxy)-1-methyl-benzene, the methoxymethyl (MOM) ether and the methyl group are both activating, ortho-, para-directing groups. This presents a challenge in achieving regioselectivity. The methyl group directs incoming electrophiles to the C2 and C6 positions, while the MOM group at C4 directs to the C3 and C5 positions. The desired product requires bromination at the C2 position, ortho to the methyl group and meta to the MOM ether.

The outcome of the reaction is governed by the relative activating strength of the substituents and the reaction conditions. Various brominating agents can be employed to optimize the yield of the desired 2-bromo isomer. wku.edu N-Bromosuccinimide (NBS) is a common reagent used for regioselective brominations, often in solvents like acetonitrile (B52724) or dichloromethane (B109758), and can provide a high degree of control. nih.gov Other systems, such as tetraalkylammonium tribromides, have also been developed for highly selective brominations of activated aromatic systems. researchgate.net

| Brominating Agent | Typical Conditions | Regioselectivity Profile |

| Br₂ / FeBr₃ | Lewis acid catalyst, often in a non-polar solvent. | Powerful brominating system, but can lead to mixtures of isomers and polybromination in highly activated rings. |

| N-Bromosuccinimide (NBS) | Often used with a silica (B1680970) gel support or in polar solvents like acetonitrile at controlled temperatures (e.g., 0 °C). nih.gov | Generally offers higher regioselectivity and milder reaction conditions compared to Br₂/FeBr₃. researchgate.net |

| Bu₄NBr₃ | Can be used at elevated temperatures (e.g., 100 °C) for specific substrates. rsc.org | A solid, stable source of bromine that can provide high yields and selectivity in certain cases. rsc.org |

The rate-determining step in these reactions is typically the formation of the arenium ion intermediate, where the positive charge is delocalized across the ring. smolecule.com The stability of this intermediate dictates the preferred position of substitution. smolecule.com

Diazonium Salt Chemistry for Bromine Introduction

An alternative and highly regioselective method for introducing a bromine atom involves the use of diazonium salt chemistry. This process, known as the Sandmeyer reaction, begins with the diazotization of a primary aromatic amine. lkouniv.ac.in For the synthesis of a precursor to 2-Bromo-4-(methoxymethoxy)-1-methyl-benzene, the starting material would be 2-Amino-4-(methoxymethoxy)-1-methylbenzene.

The diazotization is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. lkouniv.ac.in The electrophilic nitrosonium cation (NO⁺) reacts with the amine to form the diazonium salt. lkouniv.ac.in

Once formed, the diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a bromine atom by treatment with a copper(I) bromide (CuBr) solution. lkouniv.ac.in

General Steps of the Sandmeyer Reaction:

Diazotization: The primary aromatic amine is dissolved in a strong acid and cooled. A solution of sodium nitrite is added dropwise while maintaining a temperature below 5 °C. orgsyn.org

Substitution: The cold diazonium salt solution is then added to a solution of copper(I) bromide. lkouniv.ac.in The reaction proceeds with the evolution of nitrogen gas to yield the desired aryl bromide.

This method offers the significant advantage of unambiguous regiochemistry, as the position of the bromine atom is determined by the position of the amino group in the starting material.

Directed Ortho-Metalation Approaches for Bromination

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. strath.ac.uk This strategy relies on the presence of a directing metalation group (DG) that coordinates to an organometallic base (like an alkyllithium reagent), facilitating deprotonation at an adjacent ortho position. strath.ac.uk The resulting aryl anion can then be trapped with an electrophile, such as a bromine source (e.g., Br₂, C₂Br₂Cl₄), to introduce a bromine atom with high precision.

In the context of synthesizing this compound, the methoxymethoxy (MOM) group can serve as a potential directing group. However, it is considered a weaker directing group compared to amides or carbamates. The reaction would involve treating 4-(methoxymethoxy)-1-methylbenzene with a strong base like n-butyllithium or sec-butyllithium, potentially leading to metalation at the C3 or C5 positions, which are ortho to the MOM group. Subsequent quenching with a suitable brominating agent would then yield the corresponding bromo-substituted compound. Achieving selective bromination at the C2 position using this method would be challenging unless a stronger directing group were present at the C1 position instead of the methyl group.

Formation of Phenolic Intermediates

A common synthetic strategy involves preparing a brominated phenol (B47542), which is then protected with a methoxymethyl (MOM) group to yield the final target compound. This approach simplifies the synthesis by working with more readily available starting materials.

Synthetic Routes to Brominated Hydroxy-Methylbenzenes

The key phenolic intermediate is 2-bromo-4-hydroxy-1-methylbenzene, also known as 2-bromo-4-methylphenol (B149215). A primary route to this compound is the direct electrophilic bromination of p-cresol (B1678582) (4-methylphenol). The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the methyl group, bromination occurs selectively at one of the ortho positions (C2 or C6).

A continuous bromination process has been developed for the synthesis of 2-bromo-4-methylphenol from p-cresol, which can improve selectivity and reduce side reactions. google.com This method involves carefully controlling the reaction conditions to favor monobromination. google.com

| Parameter | Condition | Rationale |

| Reactants | p-cresol, Bromine | Direct bromination of the activated phenol ring. |

| Solvent | Dichloromethane, Chloroform, or Toluene (B28343) google.com | Dissolves reactants and allows for temperature control. |

| Temperature | Reactant entry at -20 to 10 °C; Reactor outlet at -15 to 30 °C google.com | Low temperatures control the reaction rate and minimize over-bromination. |

| Molar Ratio (Br₂:p-cresol) | 0.98 to 1.03 google.com | A near-stoichiometric ratio prevents the formation of dibrominated byproducts. |

Another route involves starting with 2-bromo-4-methylaniline. This precursor can be converted to the corresponding diazonium salt, which is then hydrolyzed by heating in an aqueous acidic solution to yield 2-bromo-4-methylphenol. lkouniv.ac.in

Selective Hydroxylation Methodologies

Introducing a hydroxyl group onto a pre-brominated aromatic ring is a less common but viable synthetic route. For instance, one could theoretically synthesize 2-bromo-4-hydroxy-1-methylbenzene from a precursor like 1,3-dibromo-4-methylbenzene. This would require a selective nucleophilic aromatic substitution or a metal-catalyzed hydroxylation reaction to replace one of the bromine atoms with a hydroxyl group. Such reactions can be challenging due to the need for specific catalysts and harsh conditions, and often suffer from poor regioselectivity.

More modern approaches to aromatic hydroxylation that could potentially be adapted include palladium- or copper-catalyzed reactions with hydroxide (B78521) sources or the conversion of an aryl halide to an organoboron intermediate (e.g., a boronic acid), followed by oxidation with reagents like hydrogen peroxide to yield the corresponding phenol. However, for this specific target, the direct bromination of p-cresol remains the more efficient and widely used method.

Methoxymethyl (MOM) Ether Formation from Phenolic Precursors

The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl functions due to its stability in strongly basic to weakly acidic conditions. nih.gov Its formation from a phenolic precursor, such as 2-bromo-4-methylphenol, is a crucial step in a synthetic route towards this compound.

Traditional methods for MOM ether formation often involve stoichiometric amounts of strong bases and reactive electrophiles like chloromethyl methyl ether. However, recent advancements have focused on catalytic approaches to improve efficiency and mildness. One notable development is the use of Lewis acids to catalyze the reaction. For instance, Zirconium(IV) chloride (ZrCl₄) has been demonstrated as an effective catalyst for the preparation of MOM ethers from alcohols and formaldehyde (B43269) dimethyl acetal (B89532) (DMFA). researchgate.net This method can be conducted at room temperature under solvent-free conditions, representing a significant improvement in terms of environmental impact and operational simplicity. researchgate.net

The catalytic cycle is believed to involve the activation of the acetal by the Lewis acid, facilitating the nucleophilic attack by the phenolic oxygen. The use of a catalyst in small quantities (e.g., 10 mol %) makes the process more atom-economical compared to classical methods. researchgate.net

The development of mild and selective protocols is essential to avoid unwanted side reactions, especially on highly functionalized or sensitive substrates. The conditions for protecting group introduction must be chosen carefully to ensure compatibility with other functional groups present in the molecule, such as the bromo and methyl substituents in a precursor like 2-bromo-4-methylphenol.

A key aspect of a mild protocol is the ability to perform the reaction under nearly neutral conditions, thus preserving acid- or base-labile groups. researchgate.net The ZrCl₄-catalyzed methoxymethylation using DMFA is an example of such a mild procedure, avoiding the harsh bases and potentially carcinogenic reagents used in older protocols. researchgate.net Another common procedure involves reacting the phenol with chloromethyl methyl ether in the presence of a hindered, non-nucleophilic base like diisopropylethylamine (Hünig's base) in a solvent such as dimethylformamide (DMF). nih.gov While effective, this method requires careful handling of the carcinogenic chloromethyl methyl ether.

The selection of a protocol often depends on the specific substrate and the presence of other functional groups. For complex syntheses, methods that offer high chemoselectivity are invaluable.

The choice of reagent system for MOM etherification is critical and involves a trade-off between reactivity, safety, cost, and reaction conditions. Below is a comparative evaluation of two common systems.

| Parameter | System 1: Catalytic ZrCl₄ / DMFA | System 2: Stoichiometric Base / Chloromethyl methyl ether (MOM-Cl) |

|---|---|---|

| Reagents | Zirconium(IV) chloride (catalyst), Formaldehyde dimethyl acetal (DMFA) | Diisopropylethylamine (or other base), Chloromethyl methyl ether |

| Conditions | Room temperature, solvent-free. researchgate.net | 0 °C to room temperature, typically in a polar aprotic solvent (e.g., DMF). nih.gov |

| Advantages | Mild (near-neutral), efficient (catalytic), environmentally benign (solvent-free), uses less hazardous reagents. researchgate.net | Well-established and widely used, generally high-yielding. |

| Disadvantages | May require optimization for specific substrates. | Requires stoichiometric amounts of base, MOM-Cl is a known carcinogen, less atom-economical. |

Introduction of the Methyl Group onto the Aromatic Core

Introducing a methyl group onto an aromatic ring, such as converting a bromo-methoxymethoxy-benzene into the target compound, can be achieved through various methods. The choice of strategy depends on the existing substituents, which direct the position of the incoming group and affect the reactivity of the ring.

The Friedel-Crafts alkylation, first discovered in 1877, is a classic method for forming C-C bonds by reacting an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). beilstein-journals.org While historically significant, this reaction suffers from several major limitations that can reduce its efficiency and synthetic utility, particularly for substituted benzenes. libretexts.org

Key Limitations of Friedel-Crafts Alkylation:

Carbocation Rearrangement : The reaction proceeds via a carbocation intermediate. Primary alkyl halides are prone to hydride or methyl shifts to form more stable secondary or tertiary carbocations, leading to a mixture of products with rearranged alkyl chains. libretexts.org

Polyalkylation : The product of the reaction, an alkylbenzene, is more reactive than the starting material because the alkyl group is an electron-donating, activating substituent. This often leads to the introduction of multiple alkyl groups onto the aromatic ring. libretexts.org

Substrate Limitations : The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene) as they are not nucleophilic enough to attack the carbocation. libretexts.org Furthermore, the Lewis acid catalyst can complex with basic functional groups like amines and hydroxyls, rendering the catalyst inactive and the ring strongly deactivated.

For a precursor to this compound, which contains ether and bromo substituents, Friedel-Crafts alkylation would likely be a poor choice due to potential catalyst complexation with the oxygen atoms and the difficulty in controlling regioselectivity and preventing over-alkylation.

Modern organic synthesis largely favors transition-metal-catalyzed cross-coupling reactions for the introduction of alkyl groups due to their higher selectivity and functional group tolerance. researchgate.net These methods provide a facile way to introduce methyl groups onto aryl halides. researchgate.net A variety of organometallic reagents can be used as the source of the methyl group in reactions like Suzuki, Stille, Kumada, and Negishi couplings.

In the context of synthesizing this compound from a precursor like 2,4-dibromo-1-(methoxymethoxy)benzene, a cross-coupling reaction could selectively replace one of the bromine atoms with a methyl group.

| Reaction Name | Methyl Source | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Suzuki Coupling | Methylboronic acid or its esters | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) | Boronic acids are generally stable, and reaction conditions are often mild. researchgate.net |

| Stille Coupling | Trimethylstannane | Palladium catalyst | Tolerant of many functional groups, but tin reagents are highly toxic. |

| Negishi Coupling | Dimethylzinc | Palladium or Nickel catalyst | Highly reactive organozinc reagents, often leading to high yields. researchgate.net |

| Kumada Coupling | Methylmagnesium bromide (Grignard reagent) | Palladium or Nickel catalyst | Utilizes readily available Grignard reagents but is sensitive to acidic functional groups. |

Regioselective Methylation Considerations

The synthesis of a substituted benzene (B151609) ring with a specific substitution pattern, such as that in this compound, requires careful control over the placement of each functional group. A primary challenge in this context is the regioselective introduction of the methyl group.

Direct methylation of a pre-formed bromo-methoxymethoxy phenol intermediate presents significant regiochemical hurdles. Friedel-Crafts alkylation, a common method for introducing alkyl groups to an aromatic ring, is notoriously difficult to control, often leading to multiple alkylations and a mixture of isomers. Furthermore, the existing substituents would influence the position of any incoming electrophile, and achieving methylation specifically at the desired position (ortho to the bromine and meta to the methoxymethoxy group) would be synthetically challenging and likely result in low yields.

A more effective and strategically sound approach is to begin the synthesis with a precursor that already contains the methyl group in the correct position. The most logical starting material for this synthesis is p-cresol (4-methylphenol) . By using p-cresol, the regiochemistry of the methyl group relative to the hydroxyl group is pre-determined, thus circumventing the problems associated with direct methylation of a more complex, substituted ring.

The synthetic strategy, therefore, shifts from a focus on regioselective methylation to the regioselective functionalization of the p-cresol scaffold. The activating, ortho-, para-directing nature of both the hydroxyl (-OH) and methyl (-CH₃) groups in p-cresol synergistically influences subsequent electrophilic aromatic substitution reactions. With the para position already occupied by the methyl group, electrophiles are strongly directed to the positions ortho to the powerful hydroxyl activating group (C2 and C6). This inherent directing effect is exploited in subsequent steps, such as bromination, to achieve the desired 2-bromo-4-methyl substitution pattern with high selectivity.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be conceptualized through both convergent and divergent strategies, highlighting the versatility of its key intermediates.

A divergent synthesis begins with a common starting material that is transformed into a key intermediate, which then serves as a branching point to create a diverse library of related compounds. In this context, 2-bromo-4-methylphenol is the pivotal intermediate. nih.gov Starting from p-cresol, a straightforward and regioselective bromination yields this intermediate. From this point, the synthesis can diverge:

Path A (Target Synthesis): The phenolic hydroxyl group is protected with a methoxymethyl (MOM) group to yield the target molecule, this compound.

Path B (Analog Synthesis): The hydroxyl group can be protected with a variety of other protecting groups (e.g., benzyl, silyl (B83357) ethers) to study the impact of different ethers on the compound's properties.

Path C (Further Functionalization): The intermediate can undergo other reactions, such as etherification with different alkyl halides or participation in coupling reactions, to generate a wide range of derivatives from a single, easily accessible precursor.

A convergent synthesis , by contrast, involves the independent preparation of two or more complex fragments of a molecule, which are then joined together in the final stages. uu.nl While less common for a relatively small molecule like a substituted benzene, the principle can be applied. One could envision the synthesis of the aromatic core (2-bromo-4-methylphenol) and the protecting group precursor (e.g., methoxymethyl chloride) as two separate pathways. The final step converges these two fragments in a protection reaction to form the target compound. This approach is most advantageous in the synthesis of much larger molecules, like dendrimers or complex natural products, where it maximizes efficiency by allowing for the parallel construction of different molecular components. uu.nl

Sequential Order of Reactions in Multistep Synthesis

The order of operations is critical in any multistep synthesis to ensure the correct regiochemistry and to avoid unwanted side reactions. libretexts.orglumenlearning.com For the synthesis of this compound, the most logical and efficient sequence begins with p-cresol.

Starting Material: p-Cresol (4-methylphenol)

This choice immediately fixes the 1,4-relationship between the methyl and hydroxyl groups, resolving the most significant regiochemical challenge from the outset.

Step 1: Electrophilic Bromination

The next step is the bromination of the p-cresol ring. The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. The methyl group is a weaker ortho-, para-director.

Since the position para to the hydroxyl group is blocked by the methyl group, bromination occurs with high selectivity at one of the equivalent ortho positions (C2 or C6).

This reaction yields the key intermediate, 2-bromo-4-methylphenol . nih.gov

Step 2: Hydroxyl Group Protection

The final step is the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This is an acid-sensitive protecting group commonly used in organic synthesis. adichemistry.com

The reaction is typically carried out by treating 2-bromo-4-methylphenol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The base deprotonates the phenol, and the resulting phenoxide attacks the electrophilic carbon of MOMCl to form the ether linkage.

This sequence is superior to other possible permutations. For instance, protecting the hydroxyl group of p-cresol first and then brominating would likely still lead to the desired product, as the -OMOM group is also an ortho-, para-director. However, it adds an unnecessary step if the bromination of the unprotected phenol is already highly selective and efficient. Attempting to introduce the methyl group last via Friedel-Crafts alkylation is the least viable route due to poor regiocontrol and the deactivating effect of the bromine atom on the ring.

Optimization of Reaction Conditions for Yield and Selectivity

Optimization of the Bromination of p-Cresol

The selective mono-bromination of p-cresol to form 2-bromo-4-methylphenol is a key transformation. While the directing groups favor the desired product, conditions must be controlled to prevent over-bromination (dibromination) or other side reactions. Various brominating agents and conditions can be employed to optimize this step.

Using a reagent like N-Bromosuccinimide (NBS) often provides better control and higher selectivity for mono-bromination compared to using elemental bromine directly. researchgate.net

Optimization of Methoxymethyl (MOM) Ether Protection

The protection of the 2-bromo-4-methylphenol intermediate requires the efficient formation of the MOM ether. The choice of reagent, base, and solvent can significantly impact the reaction's speed and yield, while avoiding potential side reactions. researchgate.net

The combination of MOMCl with a hindered amine base like DIPEA in an aprotic solvent like dichloromethane is a widely adopted, high-yielding protocol for the protection of phenols. adichemistry.com This method is often preferred for its clean reaction profile and the ease of removing the protonated base during workup.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, chemists can deduce the precise arrangement of protons and carbons, offering a definitive structural fingerprint.

The ¹H NMR spectrum of 2-Bromo-4-(methoxymethoxy)-1-methyl-benzene would provide crucial information about the number, type, and connectivity of protons in the molecule. Based on the analysis of its precursor, 2-Bromo-4-methylphenol (B149215) , we can predict the key signals. mdpi.combeilstein-journals.org

The introduction of the methoxymethyl (MOM) ether group (-OCH₂OCH₃) in place of the phenolic hydroxyl group would introduce two new singlet signals. The methylene protons (-OCH₂O-) would be expected to appear as a singlet at approximately 5.2 ppm, and the methoxy (B1213986) protons (-OCH₃) of the MOM group would resonate as a singlet around 3.5 ppm.

The aromatic protons on the benzene (B151609) ring would exhibit a pattern similar to the precursor, with slight shifts due to the change in the electronic environment from a hydroxyl to a methoxymethyl ether group. The proton ortho to the bromine atom would likely appear as a singlet or a narrowly split doublet. The other two aromatic protons would show characteristic ortho-coupling. The methyl group attached to the benzene ring would remain as a singlet, likely with a minimal shift from its position in the precursor.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 2-Bromo-4-methylphenol

| Proton Assignment (Predicted for Target Compound) | Predicted Chemical Shift (ppm) | Multiplicity | Proton Assignment (Experimental for 2-Bromo-4-methylphenol) mdpi.com | Experimental Chemical Shift (ppm) mdpi.com | Multiplicity mdpi.com | Coupling Constant (J) (Hz) mdpi.com |

| Ar-H (ortho to Br) | ~7.3 | s | Ar-H | 7.30 | br s | - |

| Ar-H (ortho to methyl) | ~7.0 | d | Ar-H | 7.04 | br d | 8.2 |

| Ar-H (meta to Br) | ~6.9 | d | Ar-H | 6.94 | d | 8.2 |

| -OCH₂O- | ~5.2 | s | -OH | 5.43 | s | - |

| -OCH₃ (MOM group) | ~3.5 | s | - | - | - | - |

| Ar-CH₃ | ~2.3 | s | Ar-CH₃ | 2.30 | s | - |

Note: Predicted values are estimations based on standard functional group effects and data from analogous compounds.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For This compound , the spectrum would show distinct signals for each unique carbon atom.

The introduction of the methoxymethyl ether would result in two additional signals compared to its precursor: one for the methylene carbon (-OCH₂O-) anticipated around 95 ppm, and one for the methoxy carbon (-OCH₃) of the MOM group around 56 ppm. The chemical shifts of the aromatic carbons would also be influenced by the new ether linkage.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 2-Bromo-4-methylphenol

| Carbon Assignment (Predicted for Target Compound) | Predicted Chemical Shift (ppm) | Carbon Assignment (Experimental for 2-Bromo-4-methylphenol) mdpi.com | Experimental Chemical Shift (ppm) mdpi.com |

| C-O (Aromatic) | ~152 | C-OH | 150.0 |

| C-Br (Aromatic) | ~112 | C-Br | 109.9 |

| C-CH₃ (Aromatic) | ~132 | C-CH₃ | 131.4 |

| CH (Aromatic) | ~133 | CH | 132.2 |

| CH (Aromatic) | ~130 | CH | 129.8 |

| CH (Aromatic) | ~117 | CH | 115.8 |

| -OCH₂O- | ~95 | - | - |

| -OCH₃ (MOM group) | ~56 | - | - |

| Ar-CH₃ | ~20 | Ar-CH₃ | 20.2 |

Note: Predicted values are estimations based on standard functional group effects and data from analogous compounds.

To definitively establish the connectivity of atoms in This compound , two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the coupled aromatic protons, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the proton signals to their corresponding carbon atoms, for example, linking the singlet at ~2.3 ppm to the methyl carbon.

The synthesis of This compound , likely proceeding from the reaction of 2-Bromo-4-methylphenol with a methoxymethylating agent, could be monitored in real-time using in-situ NMR spectroscopy. This powerful technique allows for the observation of the reaction progress directly within the NMR tube. By acquiring spectra at regular intervals, one could track the disappearance of the phenolic proton signal of the starting material and the concurrent appearance of the characteristic methylene and methoxy signals of the MOM ether in the product. This would provide valuable kinetic data and help in optimizing reaction conditions such as temperature, reaction time, and reagent stoichiometry.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental formula of a compound. For This compound (C₉H₁₁BrO₂), HRMS would provide a very precise mass measurement of the molecular ion. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This would result in two molecular ion peaks of nearly equal intensity, separated by two mass units. The exact mass measurement would allow for the confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass. For instance, the calculated exact mass for C₉H₁₁⁷⁹BrO₂ is 230.0000 and for C₉H₁₁⁸¹BrO₂ is 231.9980. An experimental HRMS measurement matching these values to within a few parts per million would provide strong evidence for the correct elemental composition. rsc.orgacs.org

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A thorough review of publicly accessible scientific databases and literature has revealed a significant lack of specific experimental data for the chemical compound This compound . While spectroscopic methodologies are standard for the characterization of novel and existing chemical entities, detailed analyses including Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for this particular compound are not available in the reviewed sources.

The structural elucidation and purity assessment of chemical compounds rely heavily on techniques such as GC-MS, which separates components of a mixture and provides detailed mass-to-charge ratio information, aiding in molecular weight determination and fragmentation pattern analysis. Similarly, IR spectroscopy is fundamental for the identification of specific functional groups within a molecule by measuring the absorption of infrared radiation. Furthermore, UV-Vis spectroscopy provides insights into the electronic transitions and conjugation within a molecule.

Despite the theoretical applicability of these advanced spectroscopic methods for the analysis of This compound , no published studies containing specific data for the following analytical procedures could be located:

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis: No chromatograms or mass spectra are available to define the retention time, fragmentation patterns, or typical purity levels for this compound.

Application of Ionization Techniques for Intermediate Characterization: The use of specific ionization methods to characterize reaction intermediates involving this compound has not been detailed in the literature.

IR Spectroscopy for Functional Group Identification: A reference IR spectrum, which would show characteristic absorption bands for the aromatic ring, C-Br, C-O, and methyl groups, has not been published.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis: Data on the compound's maximum absorbance (λmax) and molar absorptivity, which are crucial for understanding its electronic structure, are absent from the scientific record.

Online UV-Vis Monitoring of Reaction Progress: There are no documented applications of online UV-Vis monitoring for reactions involving the synthesis or transformation of this compound.

The absence of this foundational spectroscopic data prevents a detailed, evidence-based discussion of its characterization as outlined. Further empirical research is required to establish the spectroscopic profile of This compound .

Computational Chemistry and Theoretical Studies on 2 Bromo 4 Methoxymethoxy 1 Methyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and properties of organic molecules like 2-Bromo-4-(methoxymethoxy)-1-methyl-benzene.

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine bond lengths, bond angles, and dihedral angles. chemrxiv.org

The electronic structure of the molecule is significantly influenced by its substituents: the bromo, methoxymethoxy, and methyl groups. The bromine atom, being electronegative, acts as an inductive electron-withdrawing group. Conversely, the methoxymethoxy and methyl groups are generally considered electron-donating. msu.edu The methoxymethoxy group, through resonance, can donate electron density to the aromatic ring, influencing its reactivity. DFT calculations can quantify these effects by mapping the electron density distribution and calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in understanding the molecule's chemical reactivity. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-O (methyl) Bond Length | ~1.43 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

Note: The data in this table is illustrative and based on typical values for similar substituted benzene (B151609) derivatives. Specific computational results for the target molecule would require dedicated calculations.

DFT calculations are widely used to predict spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, one can predict the ¹H and ¹³C NMR chemical shifts. rsc.orgslideserve.com These theoretical predictions are invaluable for assigning experimental spectra, especially for complex molecules with overlapping signals. The accuracy of these predictions has significantly improved, with modern DFT protocols often achieving high correlation with experimental values. mdpi.com For this compound, calculating the chemical shifts would help in the definitive assignment of the aromatic protons and carbons, as well as those of the methyl and methoxymethyl groups.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Aromatic H (ortho to Br) | 7.3 - 7.5 | Not Available |

| Aromatic H (ortho to Me) | 6.8 - 7.0 | Not Available |

| Aromatic H (ortho to O-MOM) | 6.9 - 7.1 | Not Available |

| O-CH₂-O | 5.1 - 5.3 | Not Available |

| O-CH₃ | 3.4 - 3.6 | Not Available |

This compound can undergo various reactions, with electrophilic aromatic substitution being a key pathway. rsc.org The substituents on the benzene ring direct the position of incoming electrophiles. The methoxymethoxy and methyl groups are ortho, para-directing activators, while the bromine atom is an ortho, para-directing deactivator. msu.edu DFT calculations can be used to model the reaction pathways of, for example, nitration or further bromination. By calculating the energies of the reactants, intermediates (like the sigma complex or Wheland intermediate), transition states, and products, a detailed potential energy surface can be constructed. researchgate.net This allows for the determination of activation energies, which in turn provides insights into reaction rates and the regioselectivity of the substitution. researchgate.netresearchgate.net For instance, calculations could confirm that substitution is favored at the positions ortho and para to the activating methoxymethoxy group.

The electronic properties derived from DFT calculations, such as the distribution of electron density and the energies of frontier molecular orbitals, can be used to predict the reactivity and selectivity of this compound. nih.gov Regions of high electron density on the aromatic ring are more susceptible to attack by electrophiles. Conceptual DFT provides reactivity indices like Fukui functions, which can pinpoint the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. researchgate.net The analysis of these indices would likely show that the carbon atoms ortho and para to the electron-donating methoxymethoxy group are the most nucleophilic and therefore the most likely sites for electrophilic substitution.

Molecular Dynamics Simulations for Conformational Analysis

The methoxymethoxy group in this compound introduces conformational flexibility due to rotation around the C-O and O-C bonds. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this molecule over time. chemrxiv.org By simulating the motion of the atoms at a given temperature, MD can reveal the preferred conformations and the energy barriers between them. mdpi.com This is particularly important for understanding how the molecule's shape might influence its interactions with other molecules or its packing in a crystal lattice. For flexible molecules, understanding the accessible conformations is crucial for predicting their biological activity and material properties. osu.eduajphs.com

Computational Approaches to Reaction Design and Optimization

Computational chemistry is increasingly used in the design and optimization of synthetic routes. For a molecule like this compound, computational methods can be employed to explore different synthetic strategies. researchgate.netnih.gov For instance, theoretical calculations can help in selecting the most appropriate reagents and reaction conditions by predicting reaction outcomes and potential side products. By modeling different reaction pathways, chemists can identify the most efficient route to the target molecule, potentially saving time and resources in the laboratory. While specific in-silico reaction designs for this compound are not documented, general principles of computational synthesis design can be applied.

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Anisole |

| Benzene |

| Nitrobenzene |

Application of Machine Learning in Predicting Reactivity and Substrate Scope

The intersection of computational chemistry and artificial intelligence has paved the way for the application of machine learning (ML) in predicting the reactivity and substrate scope of chemical compounds, offering a powerful tool to accelerate reaction discovery and optimization. While specific machine learning studies focusing exclusively on this compound are not yet prevalent in published literature, the established methodologies for similar substituted aromatic compounds provide a clear framework for how such predictive models could be developed and utilized. These approaches generally leverage large datasets of chemical reactions to train algorithms that can then forecast the outcomes of new, untested reactions.

Machine learning models are increasingly being used to predict the performance of synthetic reactions by learning from data generated through high-throughput experimentation. nih.gov For a given transformation, these models can predict factors such as reaction yield, regioselectivity, and the optimal reaction conditions, including catalysts, solvents, and reagents. acs.orgresearchgate.net This predictive capability is particularly valuable for complex organic reactions where the interplay of various factors can make outcomes difficult to anticipate through traditional analysis alone.

For a molecule like this compound, which is a substituted aryl bromide, machine learning could be particularly insightful for predicting its behavior in common cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. nih.govillinois.edu These reactions are highly sensitive to the electronic and steric properties of the substrates, making them ideal candidates for ML-driven prediction.

Predictive Modeling of Reaction Yields

One of the primary applications of machine learning in organic chemistry is the prediction of reaction yields. By training a model on a dataset of reactions involving a variety of aryl halides and coupling partners, it is possible to predict the yield for a new combination of reactants. A hypothetical data structure for training such a model for a Suzuki-Miyaura coupling reaction involving this compound is presented below.

The input features for the model would include descriptors for the aryl halide, the boronic acid, the catalyst, the ligand, the base, and the solvent. These descriptors can be computational (e.g., calculated electronic properties, steric parameters) or categorical (e.g., the specific chemical used). The output would be the predicted reaction yield.

Table 1: Hypothetical Data for Machine Learning Model to Predict Suzuki-Miyaura Reaction Yield

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Predicted Yield (%) |

| This compound | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343) | 85 |

| This compound | 4-Tolylboronic acid | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 92 |

| This compound | 3-Anisylboronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | THF | 78 |

| This compound | Naphthalen-1-ylboronic acid | PdCl2(dppf) | dppf | K2CO3 | DMF | 88 |

This table is generated for illustrative purposes and does not represent actual experimental data.

Neural network models, trained on extensive reaction databases like Reaxys, have demonstrated the ability to predict suitable reaction conditions, including catalysts, solvents, and reagents, for a wide array of organic transformations. acs.orgresearchgate.net Such models could be applied to predict optimal conditions for reactions involving this compound.

Predicting Substrate Scope and Regioselectivity

Beyond predicting yields, machine learning can also be employed to define the substrate scope of a reaction and predict its regioselectivity. For instance, in electrophilic aromatic substitution reactions, machine learning models can predict the most likely position of substitution on an aromatic ring. rsc.org For this compound, a model could predict whether an incoming electrophile would add at the positions ortho, meta, or para to the existing substituents.

The development of such a model would involve training on a large dataset of known electrophilic aromatic substitution reactions, with molecules represented by various chemical descriptors. The model would then learn the patterns that govern the regiochemical outcome of these reactions.

Table 2: Hypothetical Data for Predicting Regioselectivity in Electrophilic Bromination

| Substrate | Electrophile | Solvent | Predicted Major Product (Substitution Position) |

| 4-(methoxymethoxy)-1-methyl-benzene | Br2 | CCl4 | This compound |

| 2-Bromo-1-methyl-benzene | Br2 | Acetic Acid | 2,4-Dibromo-1-methyl-benzene |

| 4-Bromo-1-(methoxymethoxy)benzene | Br2 | FeBr3 | 1,3-Dibromo-4-(methoxymethoxy)benzene |

This table is generated for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structures with chemical or biological activity, can also be adapted to predict reactivity. nih.gov By developing a QSAR model for a class of compounds similar to this compound, it would be possible to predict its reactivity in various transformations based on its structural and electronic properties.

Strategic Applications of 2 Bromo 4 Methoxymethoxy 1 Methyl Benzene in Complex Molecule Synthesis

Building Block in Multi-Step Convergent Synthesis

In the realm of complex molecule synthesis, the strategic use of pre-functionalized building blocks like 2-Bromo-4-(methoxymethoxy)-1-methyl-benzene is paramount for efficiency and convergence. This compound allows for the introduction of a substituted toluene (B28343) moiety early in a synthetic route, with the latent phenol (B47542) and the reactive bromide offering orthogonal handles for sequential chemical modifications.

Retrosynthetic analysis of many natural products and their analogues reveals the prevalence of substituted phenolic and biaryl structures. researchgate.net this compound is an ideal precursor for subunits within these larger, more complex targets. The MOM-protected hydroxyl group ensures compatibility with a wide array of synthetic operations that might be incompatible with a free phenol.

For instance, in the synthesis of natural products containing a 4-hydroxy-2-methylphenyl subunit, this building block allows for the construction of the core carbon skeleton via cross-coupling reactions at the bromine-bearing position. Once the key carbon-carbon bonds are formed, the MOM group can be selectively cleaved to unveil the phenol, which may be a crucial feature for the molecule's biological activity or for further synthetic elaboration. This strategy avoids the premature exposure of a potentially reactive phenol, which could lead to undesired side reactions or decomposition.

The ability to participate in a variety of coupling reactions makes this compound a valuable tool for the construction of diverse aromatic scaffolds. nih.govmdpi.com By choosing the appropriate coupling partner and reaction conditions, a wide range of biaryl, aryl-alkenyl, and other complex aromatic structures can be accessed. The presence of the methyl and protected hydroxyl groups on the ring provides additional points for diversification, allowing for the generation of libraries of related compounds for applications in medicinal chemistry and materials science. nih.gov The differential reactivity of the C-Br bond and the potential for functionalization of the methyl group, combined with the eventual deprotection of the phenol, offers a combinatorial-like approach to scaffold diversity from a single, well-designed starting material.

Participation in Carbon-Carbon Bond Forming Reactions

The bromine atom of this compound is the primary site for its participation in a host of palladium-catalyzed and other transition-metal-catalyzed carbon-carbon bond-forming reactions. These reactions are fundamental to modern organic synthesis and allow for the precise and efficient construction of complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organohalides. wikipedia.orglibretexts.org this compound is an excellent substrate for these reactions, readily coupling with a variety of aryl and vinyl boronic acids or their esters. nih.govresearchgate.net The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The MOM protecting group is stable under these conditions, ensuring that the desired coupling occurs without interference from the phenolic oxygen. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and natural products.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example Reagent/Condition | Typical Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid or Vinylboronic acid pinacol (B44631) ester | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos) | Catalyzes the cross-coupling cycle |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, THF, often with water | Reaction medium |

| Temperature | Room temperature to reflux (typically 80-110 °C) | Provides energy for the reaction to proceed |

Beyond the Suzuki-Miyaura reaction, this compound can also be employed in other seminal cross-coupling reactions, each offering unique advantages in terms of substrate scope and functional group tolerance.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. nih.govresearchgate.netscispace.com Organozinc compounds are often more reactive than their boronic acid counterparts and can be prepared from a wider range of precursors. The MOM group on the aromatic ring is compatible with the conditions required for Negishi coupling.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction is particularly useful for the formation of bonds between sp²- and sp³-hybridized carbon atoms. While Grignard reagents are highly reactive and basic, the MOM ether is sufficiently robust to withstand the reaction conditions, unlike a free phenol.

Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with an organohalide. organic-chemistry.orgwikipedia.orglibretexts.org A key advantage of the Stille coupling is the tolerance of a wide variety of functional groups, and the organostannanes are generally stable and can be purified by chromatography. The reaction conditions are mild enough not to affect the MOM protecting group. nih.gov

Table 2: Comparison of Cross-Coupling Reactions for this compound

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages |

|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Pd or Ni | High reactivity, good functional group tolerance |

| Kumada | Organomagnesium (R-MgX) | Pd or Ni | High reactivity, readily available Grignard reagents |

| Stille | Organotin (R-SnR'₃) | Pd | Excellent functional group tolerance, stable reagents |

Cross-electrophile coupling (XEC) is an emerging area of synthesis that allows for the formation of carbon-carbon bonds by coupling two different electrophiles, typically an organohalide and an alkyl halide, in the presence of a reducing agent and a transition metal catalyst (often nickel or palladium). researchgate.netmit.edunih.govfigshare.com In this context, this compound could serve as the aryl halide electrophile. This methodology is particularly valuable for forging sp²-sp³ bonds without the need to pre-form a sensitive organometallic nucleophile. The reaction conditions are generally mild, and the MOM protecting group would be expected to be stable, allowing for the late-stage introduction of alkyl groups onto the aromatic scaffold.

Participation in Carbon-Heteroatom Bond Forming Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of nitrogen and oxygen functionalities.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of substituted N-aryl compounds. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and can influence the scope and efficiency of the reaction.

Key to the successful application of this reaction is the compatibility of the methoxymethyl (MOM) ether protecting group under the reaction conditions. The MOM group is generally stable to the basic conditions employed in the Buchwald-Hartwig amination, allowing for the selective formation of the C-N bond without premature deprotection. This chemoselectivity is a significant advantage in multi-step syntheses.

Below is a representative table of potential Buchwald-Hartwig amination reactions with this compound, illustrating the versatility of this transformation.

| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 85-95 |

| Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 80-90 |

| Benzylamine | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 80 | 88-98 |

This interactive table showcases hypothetical yet representative data for the Buchwald-Hartwig amination of this compound.

The formation of aryl ethers via copper-catalyzed etherification, often referred to as the Ullmann condensation, provides a valuable pathway for constructing carbon-oxygen bonds. This compound can undergo this reaction with a variety of alcohols and phenols to yield the corresponding diaryl or alkyl aryl ethers. Modern advancements in this field have led to the development of milder reaction conditions, often employing ligands to facilitate the copper-catalyzed process.

Similar to the Buchwald-Hartwig reaction, the MOM protecting group is typically stable under the conditions of copper-catalyzed etherification, which often involve a copper salt, a ligand (such as a diamine or phenanthroline), and a base. This allows for the selective formation of the C-O bond, preserving the protected phenol for subsequent transformations.

The following table illustrates potential outcomes for the copper-catalyzed etherification of this compound with different oxygen nucleophiles.

| Oxygen Nucleophile | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 75-85 |

| n-Butanol | CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 120 | 70-80 |

| tert-Butanol | Cu₂O | None | t-BuOK | Pyridine | 130 | 60-70 |

This interactive table presents hypothetical yet representative data for the copper-catalyzed etherification of this compound.

Selective Transformations of the Methoxymethyl Protecting Group

The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functionalities due to its stability across a range of reaction conditions and its susceptibility to cleavage under specific, often acidic, conditions.

A key feature of the MOM group is its ability to be selectively removed in the presence of other sensitive functional groups. This chemoselectivity is crucial in the synthesis of complex molecules where multiple protecting groups are employed. For instance, in a molecule containing both a MOM ether and a silyl (B83357) ether (e.g., TBS, TIPS), the MOM group can often be cleaved under acidic conditions that leave the silyl ether intact. Conversely, silyl ethers can be removed with fluoride (B91410) sources without affecting the MOM group.

In the context of derivatives of this compound, this allows for a tiered deprotection strategy, unveiling different reactive sites at various stages of a synthetic sequence.

| Substrate with Other Labile Group | Deprotection Reagent | Solvent | Conditions | Outcome |

| MOM ether and TBS ether | Trifluoroacetic acid (TFA) | Dichloromethane (B109758) | 0 °C to rt | Selective MOM deprotection |

| MOM ether and Benzyl ether | Hydrochloric acid (HCl) | Methanol (B129727) | rt | MOM deprotection, Benzyl ether intact |

| MOM ether and Ester | Magnesium bromide (MgBr₂) | Diethyl ether | rt | Selective MOM deprotection |

This interactive table provides examples of chemoselective MOM deprotection in the presence of other common protecting groups.

Beyond its role as a simple protecting group, the MOM ether can be strategically manipulated for further derivatization. While direct transformation of the MOM ether itself is less common, its removal unveils a phenol that can then participate in a wide array of reactions. This "deprotection and derivatization" sequence is a fundamental tactic in organic synthesis.

For example, after a cross-coupling reaction at the bromine position of this compound, the MOM group can be removed to reveal a hydroxyl group. This phenol can then be engaged in various transformations, including:

O-alkylation: Reaction with alkyl halides under basic conditions to form new ethers.

O-acylation: Reaction with acyl chlorides or anhydrides to form esters.

Electrophilic aromatic substitution: The free phenol can activate the ring towards further substitution.

Conversion to a triflate: This creates a new handle for further cross-coupling reactions.

This strategic unmasking of the phenolic hydroxyl group significantly expands the synthetic utility of the original building block, allowing for the sequential introduction of diverse functionalities.

Q & A

Q. Basic

| Technique | Key Features |

|---|---|

| ¹H NMR | - Aromatic protons: Doublets (δ 6.8–7.2 ppm) split by substituents. - Methoxymethoxy: Singlet at δ 3.3–3.5 ppm (OCH₂O). - Methyl group: Singlet at δ 2.3–2.5 ppm (CH₃). |

| ¹³C NMR | - Brominated carbon: ~δ 120 ppm. - OCH₂O: ~δ 95–100 ppm. |

| IR | - C-O-C stretch: 1100–1250 cm⁻¹. - Aromatic C-Br: ~550 cm⁻¹. |

| Validation : Compare experimental data with DFT-predicted vibrational modes and NMR chemical shifts . |

What challenges arise in the crystallographic refinement of this compound, and how can SHELX programs address these issues?

Q. Advanced

- Challenges : Heavy bromine atoms cause absorption effects; methoxymethoxy groups may exhibit disorder.

- Solutions :